7-Octenyl Acetate

Description

Contextualizing 7-Octenyl Acetate (B1210297) within the Octenyl Acetate Class

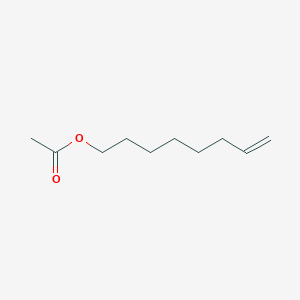

7-Octenyl acetate, systematically known as 8-acetoxy-1-octene, is an organic ester belonging to the octenyl acetate family of compounds. tcichemicals.com These molecules are structurally defined by an eight-carbon alkenyl chain (octenyl) linked to an acetate group. The specific arrangement of the carbon-carbon double bond and the acetate functional group gives rise to various isomers, each with distinct chemical characteristics. For example, 1-octen-3-yl acetate and (E)-2-octenyl acetate are isomers where the positions of the double bond and acetate group differ from that of this compound. ifrafragrance.orgthegoodscentscompany.com In this compound, the double bond is located at the terminal position (C7-C8), and the acetate group is at the C1 position, a configuration that determines its specific reactivity and biological functions.

The octenyl acetate class is broad and includes derivatives with additional modifications. A notable example is 3,7-dimethyl-7-octenyl acetate, which features two methyl groups on the octenyl chain. google.com Another related compound of industrial importance is octenyl succinic anhydride (B1165640) (OSA), which is used to chemically modify starches. This modification introduces both water-loving (hydrophilic) and fat-loving (lipophilic) properties to the starch, making it an effective emulsifier in food and pharmaceutical products. mdpi.comoup.com

Table 1: Examples of Octenyl Acetate Isomers and Related Compounds

| Compound Name | Key Structural Features |

|---|---|

| This compound | Double bond at C7-C8, acetate at C1. tcichemicals.com |

| 1-Octen-3-yl Acetate | Double bond at C1-C2, acetate at C3. ifrafragrance.org |

| (E)-2-Octenyl Acetate | trans double bond at C2-C3, acetate at C1. thegoodscentscompany.com |

| (Z)-3-Octenyl Acetate | cis double bond at C3-C4, acetate at C1. nih.gov |

| 3,7-Dimethyl-7-octenyl Acetate | Methyl groups at C3 and C7, double bond at C7-C8, acetate at C1. google.com |

| (E)-2,7-Octadienyl Acetate | trans double bond at C2-C3, double bond at C7-C8, acetate at C1. researchgate.net |

Overview of Historical Research Trajectories for Octenyl Acetates

Historically, scientific inquiry into octenyl acetates has been propelled by their applications in the fragrance, flavor, and chemical industries. myskinrecipes.com Different isomers are known for their distinct fruity and green aromas, leading to their incorporation into perfumes, colognes, and as food flavoring agents. myskinrecipes.com For instance, the safety of 1-octen-3-yl acetate has been evaluated for its use in various fragrance products. ifrafragrance.org

A significant portion of research has been dedicated to the chemical synthesis of specific octenyl acetate isomers. Methodologies have been developed for producing compounds like 3,7-dimethyl-7-octenyl acetate, which is valued in the fragrance and flavor sectors. google.com The synthesis of related compounds, such as (E,Z)-7,9-dodecadienyl-1-acetate, has also been a focus, with an emphasis on achieving high isomeric purity, which is often crucial for their intended application. google.com

In more recent times, the role of octenyl acetates in chemical ecology has emerged as a prominent field of study. Researchers have identified several isomers as critical semiochemicals—chemicals used by organisms to communicate. They often function as pheromones that mediate essential behaviors like mating and aggregation in insects. This has spurred research into the identification, synthesis, and potential application of these compounds in environmentally friendly pest management strategies.

Significance of this compound in Semiochemical and Chemical Ecology Studies

While specific academic research on this compound is not as extensive as that for some of its isomers, the octenyl acetate class as a whole is of considerable importance in chemical ecology.

The isomer (E)-2-octenyl acetate, for example, is a well-documented pheromone component in several species of Heteroptera (true bugs). In the painted bug (Bagrada hilaris), it is produced by both sexes, though males release substantially larger quantities. eje.czmdpi.comunipa.it Research has confirmed its role as a sex pheromone that attracts females and as an aggregation pheromone for immature nymphs. mdpi.comresearchgate.net This compound is also a key ingredient in the sex pheromone of the plant bug Phytocoris californicus and plays a role in the chemical signaling of other related species. oup.comnih.gov

Octenyl acetates can also function as allomones—chemicals that provide a benefit to the emitter by influencing the behavior of a receiving organism of a different species. For instance, a blend containing (E)-2-octenyl acetate has been identified as a repellent against certain pests of rice. researchgate.net Similarly, the defensive secretions of some heteropteran insects contain (E)-2-octenyl acetate, which serves to deter predators. jst.go.jp

Investigations into the aggregation behavior of silverfish have also considered chemical cues. Although early studies pointed to the possibility of contact pheromones in species such as the common silverfish (Lepisma saccharina) and the long-tailed silverfish (Ctenolepisma longicaudata), subsequent research has suggested that in some species, aggregation is mediated by microbes found in their feces rather than by a specific pheromone. bac-lac.gc.cagardencityplastics.comwikipedia.org

Table 2: Documented Semiochemical Roles of Select Octenyl Acetates

| Compound | Organism(s) | Role |

|---|---|---|

| (E)-2-Octenyl Acetate | Bagrada hilaris (Painted Bug) | Sex and Aggregation Pheromone. mdpi.comresearchgate.net |

| Phytocoris californicus (Plant Bug) | Sex Pheromone Component. oup.com | |

| Phytocoris difficilis (Plant Bug) | Pheromone Component. nih.gov | |

| Various Rice Pests | Repellent Allomone. researchgate.net | |

| Various Heteroptera | Defensive Allomone. jst.go.jp | |

| (E)-2,7-Octadienyl Acetate | Oncopeltus fasciatus (Large Milkweed Bug) | Pheromone Component. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

oct-7-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRVFNFZYZFKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553878 | |

| Record name | Oct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-35-1 | |

| Record name | Oct-7-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-7-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Ecological Functions of 7 Octenyl Acetate in Non Human Systems

Roles as Insect Pheromones and Semiochemicals

7-Octenyl acetate (B1210297) is a compound that plays a significant role in the chemical communication of various insect species. It functions as a pheromone and a semiochemical, influencing behaviors such as mating and aggregation.

The San Jose scale (Quadraspidiotus perniciosus) is a significant pest of fruit and ornamental trees worldwide. epo.org Research has identified a multi-component sex pheromone for this species. While the primary active components identified are 7-methyl-3-methylene-7-octenyl propionate (B1217596), (Z)-3,7-dimethyl-2,7-octadienyl propionate, and (E)-3,7-dimethyl-2,7-octadienyl propionate, other related compounds have also been investigated for their pheromonal activity. epo.orggoogle.com

Among these, 7-methyl-3-methylene-7-octenyl acetate and (Z)-3,7-dimethyl-2,7-octadienyl acetate have been proposed as derivatives of the San Jose scale sex pheromone substances. epo.org These findings highlight the complexity of the pheromone blend and the potential role of different acetate and propionate esters in the chemical communication of this pest. epo.orggoogle.com

Table 1: Identified and Proposed Sex Pheromone Components of Quadraspidiotus perniciosus

| Compound Name | Role |

|---|---|

| 7-methyl-3-methylene-7-octenyl propionate | Identified Active Component epo.orggoogle.com |

| (Z)-3,7-dimethyl-2,7-octadienyl propionate | Identified Active Component epo.orggoogle.com |

| (E)-3,7-dimethyl-2,7-octadienyl propionate | Identified Active Component epo.orggoogle.com |

| 7-methyl-3-methylene-7-octenyl acetate | Proposed Derivative epo.org |

The large milkweed bug (Oncopeltus fasciatus) and the small milkweed bug (Lygaeus kalmii) are known for sequestering toxins from their host plants for defense. researchgate.net In these species, males produce pheromones from their metathoracic scent glands, which are typically associated with defense. researchgate.net

Research has shown that a blend of (E)-2,7-octadienyl acetate and (E)-2-octenyl acetate acts as a pheromone that is attractive to both sexes of the lygaeid bug Tropidothorax cruciger. scialert.net More specifically for Oncopeltus fasciatus, the key compound in its pheromone has been identified as (E)-2,7-octadienyl acetate. researchgate.net The production of these C8 unsaturated esters by males plays a crucial role in guiding the colonization of new habitats. researchgate.netst-andrews.ac.uk

Table 2: Semiochemicals Identified in Lygaeidae Species

| Species | Compound(s) | Function |

|---|---|---|

| Tropidothorax cruciger | (E)-2,7-octadienyl acetate and (E)-2-octenyl acetate (1:10 ratio) | Pheromone attractive to both sexes scialert.net |

The painted bug (Bagrada hilaris), a significant pest of brassicaceous crops, utilizes male-produced volatiles for mate location. nih.govunito.it Females are attracted to the odor produced by males, indicating the presence of a long-range male pheromone. eje.czresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) analysis of volatiles has shown that while both males and females produce compounds like nonanal, decanal, and (E)-2-octenyl acetate, males produce significantly higher amounts of (E)-2-octenyl acetate. eje.czresearchgate.net Laboratory and field studies have confirmed that (E)-2-octenyl acetate attracts females and nymphs, but not males. nih.gov Electroantennogram (EAG) recordings have also demonstrated that the antennae of female B. hilaris are responsive to this compound. nih.gov

Table 3: Volatile Production and Behavioral Response in Bagrada hilaris

| Compound | Produced by | Attracts |

|---|---|---|

| (E)-2-octenyl acetate | Males (significantly higher amounts) and Females | Females and Nymphs nih.govresearchgate.net |

| Nonanal | Males and Females | - |

In the plant bug family Miridae, acetate esters are common components of sex pheromones. For instance, in Polymerus pekinensis, a pest of alfalfa, octyl acetate has been identified as the primary female-produced sex pheromone that attracts males. researchgate.net

In the genus Phytocoris, the sex attractant pheromone for P. californicus is a blend of hexyl acetate and E-2-octenyl acetate. scialert.net Similarly, the pheromone for P. relativus is a mix of hexyl acetate and (E)-2-octenyl butyrate (B1204436). scialert.net While hexyl acetate is produced by both sexes in these species, E-2-octenyl acetate is produced only by females of P. californicus, highlighting its specific role in attracting males. scialert.net

Table 4: Pheromone Components in Miridae Species

| Species | Pheromone Component(s) | Function |

|---|---|---|

| Polymerus pekinensis | Octyl acetate | Female-produced sex pheromone researchgate.net |

| Phytocoris californicus | Hexyl acetate and E-2-octenyl acetate (2:1 ratio) | Female-produced sex attractant scialert.net |

Aggregation pheromones cause individuals of both sexes to gather for purposes such as feeding and reproduction. nih.gov In many true bugs (Heteroptera), compounds released from the metathoracic scent glands can serve dual roles, acting as defensive allomones at high concentrations and as pheromones at lower concentrations. wur.nl These chemicals are often released when the insects are disturbed. entomol.org

While (E)-2-octenyl acetate is a known component of the defensive secretions in several heteropteran species, its specific role as a primary aggregation pheromone is more commonly observed in conjunction with other compounds. wur.nlentomol.org For example, in the brown-winged green bug, Plautia stali, the aggregation pheromone was identified as methyl (E, E, Z)-2, 4, 6-decatrienoate. jst.go.jp Although research has confirmed (E)-2-octenyl acetate's role in the intraspecific communication of Bagrada hilaris, leading to the attraction of females and nymphs, it is primarily characterized as part of the mate-finding process rather than a classical aggregation pheromone that attracts both sexes for mass gathering. nih.govunipa.it

Bagrada hilaris Male-Produced Volatiles and Mate Location

Allomonal and Kairomonal Functions in Interspecific Interactions

7-Octenyl acetate plays a crucial role in the intricate chemical dialogues between different species, functioning as both an allomone, a substance that benefits the producer by affecting the behavior of a receiver of another species, and a kairomone, which benefits the receiver.

Feeding Deterrent Effects on Herbivores

Beyond its role as a repellent, there is evidence suggesting that compounds related to octenyl acetate can act as feeding deterrents. While direct studies on this compound's feeding deterrent effects on herbivores are limited, the broader context of plant and insect chemical defenses points to this function. Plants produce a vast array of secondary metabolites, including esters, in response to herbivory, which can deter further feeding. mdpi.comnih.gov For example, the production of various volatile compounds, including some acetates, increases in plants like Origanum vulgare when attacked by the generalist herbivore Spodoptera littoralis. nih.gov These compounds can have toxic or deterrent effects on the feeding insects. nih.gov

In some insects, compounds that serve as repellents can also function as feeding deterrents. For instance, while (E)-2-octenyl acetate is primarily noted for its repellent activity against mantids, the closely related compound (E)-2-octenal acts as both a repellent and a feeding deterrent against these predators. jst.go.jp

Host-Finding Kairomones for Parasitoids

In a classic example of chemical espionage in the insect world, the chemical signals of a host can be exploited by its natural enemies. This compound and its isomers can act as kairomones, guiding parasitoids to their hosts. For instance, the tachinid fly Leucostoma gra6ipes, a parasitoid of the milkweed bug Oncopeltus fasciatus, uses the male-produced pheromone of its host, which contains C6 and C8 esters, as a host-finding kairomone. researchgate.net Similarly, the egg parasitoid Trissolcus basalis is attracted to a component of the defensive secretion of its host, the green stink bug Nezara viridula, which includes various acetates. scielo.brembrapa.br

The presence of (E)-2-octenyl acetate has been identified in the defensive secretions of several stink bug species, which are hosts to various parasitoids. embrapa.br While compounds like (E)-2-hexenal and (E)-2-decenal have been more directly implicated as attractants for parasitoids in the genus Telenomus, the complex blend of volatiles, including acetates, emitted by the host insects likely plays a collective role in their location by natural enemies. embrapa.br

Biosynthetic Pathways of Octenyl Acetates in Producing Organisms

The production of this compound and related compounds in organisms like insects is a result of specific biosynthetic pathways. These pathways involve the modification of fatty acids through a series of enzymatic reactions.

Endogenous Production Mechanisms in Insects

Insects synthesize a wide variety of chemical signals, including acetates, often within specialized glands. For example, many heteropteran insects produce octenyl acetate isomers in their metathoracic scent glands. researchgate.netcuni.cz These glands are typically associated with defense, but the compounds produced can also serve as pheromones. researchgate.net The biosynthesis of these compounds is believed to start from common fatty acids like palmitic (C16) and stearic (C18) acids. diva-portal.org Through the action of specific enzymes, these fatty acid precursors undergo modifications in chain length and degree of unsaturation, followed by the addition of a functional group, such as an acetate. diva-portal.org

For example, in the lygaeid bug Geocoris punctipes, females produce significantly more trans-2-octenyl acetate than males, suggesting a specific, regulated biosynthetic process linked to its function as a sex pheromone. cuni.cz The production of (E)-2-octenyl acetate as a primary component of the male pheromone in the painted bug, Bagrada hilaris, further points to a dedicated endogenous production mechanism. mdpi.com

Contribution of General Acetate Pathways to Octenyl Ester Biosynthesis

The biosynthesis of octenyl esters is fundamentally linked to the acetate pathway, a core metabolic route for the production of fatty acids and polyketides. nih.govsips.org.inwikipedia.org This pathway begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. sips.org.in These two-carbon units, derived from malonyl-CoA, are then sequentially condensed to build longer carbon chains. wikipedia.org

In the context of fatty acid synthesis, which serves as the precursor framework for compounds like octenyl acetate, the growing acyl chain undergoes a series of reduction and dehydration steps after each addition of a two-carbon unit. sips.org.in The final chain length is often determined by the specificity of thioesterase enzymes. sips.org.in Once the appropriate carbon skeleton (an octenyl group in this case) is formed, it can be released and subsequently esterified with an acetyl group, derived from acetyl-CoA, to form the final octenyl acetate product. This final esterification step is a common reaction in the biosynthesis of many volatile esters in both plants and insects.

The acetate pathway is therefore central, providing the fundamental building blocks and the initial carbon chain that is then modified to create the diversity of octenyl esters observed in nature. nih.govwikipedia.org

Ecological Significance in Chemical Communication and Defense

The ecological role of this compound is multifaceted, serving as a key component in the semiochemical repertoire of numerous heteropteran species. These chemical signals are crucial for mediating interactions both within and between species, shaping the ecological dynamics of insect communities.

Insects that utilize chemical defenses often face trade-offs between producing their own defensive compounds and sequestering them from their host plants. Research suggests a potential trade-off between the sequestration of defensive chemicals from host plants and their synthesis in the metathoracic scent glands of some bugs. researchgate.netresearchgate.net For instance, the composition of defensive secretions in some lygaeid bugs can be more sexually dimorphic when raised on certain host plants, with some compounds being dominant in males and absent in females. researchgate.netresearchgate.net This suggests that the allocation of resources to either de novo synthesis of compounds like octenyl acetates or the sequestration of plant-derived toxins is a complex process influenced by diet. researchgate.netresearchgate.net

In some species, there is a developmental switch in the chemical profile of scent glands. For example, in Dysdercus intermedius, the accessory glands initially produce (E)-2-hexenyl and (E)-2-octenyl acetate, but after a few days of adult life, they switch to synthesizing and storing linalool. annualreviews.org This temporal change in production highlights a programmed shift in chemical strategy, possibly reflecting changing ecological pressures or reproductive states. annualreviews.org

The following table summarizes the presence of octenyl acetates and other related compounds in the scent gland secretions of different bug species, illustrating the diversity of chemical profiles and potential for trade-offs.

| Species | Compound(s) in Scent Gland | Noted Ecological Role |

| Dysdercus intermedius | (E)-2-Hexenyl acetate, (E)-2-Octenyl acetate, Linalool | Developmental switch in production from acetates to linalool. annualreviews.org |

| Lygaeus equestris | Cardenolides (from host plant) | Sequestration of host plant toxins for defense. researchgate.net |

| Neacoryphus bicrucis | (E,E)-2,4-Hexadienyl acetate, Phenethyl acetate | Male-produced pheromone. researchgate.net |

| Oncopeltus fasciatus | (E)-2,7-Octadienyl acetate, (E)-2-Octenyl acetate | Male-produced pheromone. st-andrews.ac.uk |

This compound and its isomers are significant players in insect communication, acting as pheromones that influence a range of behaviors, thereby affecting population dynamics. mdpi.comunipa.it

In the painted bug, Bagrada hilaris, (E)-2-octenyl acetate is a key pheromone. mdpi.comresearchgate.net It functions as a sex pheromone, primarily produced by males to attract females, and also as an aggregation pheromone for nymphs. mdpi.com Laboratory and field studies have demonstrated the attraction of females and nymphs to this compound. mdpi.comresearchgate.net The presence of host plant volatiles can enhance the response of nymphs to the pheromone, suggesting a synergistic effect that aids in locating both mates and food resources. mdpi.com The response to different doses of (E)-2-octenyl acetate in field traps indicates its potential for use in monitoring and managing populations of this pest. mdpi.comresearchgate.net

In the lygaeid bug Tropidothorax cruciger, a mixture of (E)-2,7-octadienyl acetate and (E)-2-octenyl acetate acts as a pheromone that is attractive to both sexes. researchgate.netresearchgate.net Similarly, in several species of the plant bug genus Phytocoris, (E)-2-octenyl acetate is a crucial component of the female-produced sex pheromone, often in combination with other esters like hexyl acetate. cuni.cznih.govgre.ac.uk The specific blend and ratio of these compounds are often species-specific, contributing to reproductive isolation between closely related species that may share a habitat. cuni.cznih.gov

The influence of environmental factors on pest nutritional ecology and population growth is also a critical consideration. researchgate.net While not directly focused on this compound, studies on various insect pests have shown that host plant quality significantly affects their population dynamics. researchgate.net The chemical cues from host plants, in conjunction with pheromones like this compound, guide insects to suitable environments for feeding and reproduction, thus shaping their distribution and abundance.

The table below details the behavioral responses of different insect species to octenyl acetates.

| Insect Species | Isomer of Octenyl Acetate | Behavioral Response |

| Bagrada hilaris | (E)-2-Octenyl acetate | Attraction of females and nymphs. mdpi.comresearchgate.net |

| Tropidothorax cruciger | (E)-2,7-Octadienyl acetate & (E)-2-Octenyl acetate | Attraction of both sexes. researchgate.netresearchgate.net |

| Phytocoris spp. | (E)-2-Octenyl acetate | Component of female sex pheromone, attracts males. cuni.cznih.govgre.ac.uk |

| Euschistus biformis | (E)-2-Octenyl acetate | Repels predators. jst.go.jpresearchgate.net |

Beyond their role in communication, octenyl acetates are integral to the chemical defense strategies of many heteropteran insects. jst.go.jpresearchgate.net These compounds are often components of the scent gland secretions that are released when the insects are disturbed, serving to repel predators. jst.go.jpresearchgate.netmunisentzool.org

In the pentatomid bug Euschistus biformis, the metathoracic scent gland secretion contains (E)-2-octenyl acetate along with other compounds like (E)-2-hexenal and (E)-2-octenal. jst.go.jpresearchgate.net Behavioral assays with the Chinese praying mantis revealed that (E)-2-octenyl acetate significantly repelled these predators. jst.go.jpresearchgate.net When exposed to the compound, the mantids would turn away and move from the source. jst.go.jp This repellent effect is a crucial survival mechanism, providing protection against generalist insect predators. jst.go.jpresearchgate.net

The defensive secretions of heteropterans are often a blend of various compounds, and the specific composition can vary between species and even between different life stages of the same species. annualreviews.orgembrapa.br For instance, in Dysdercus intermedius, the accessory glands of the metathoracic scent gland secrete (E)-2-hexenyl and (E)-2-octenyl acetates during the first day of adult life. annualreviews.org These compounds, along with their corresponding aldehydes, form part of the defensive cocktail. annualreviews.org

The use of a single compound for multiple functions, such as defense and communication, is an example of "semiochemical parsimony". mdpi.com (E)-2-octenyl acetate, which acts as a repellent to predators in some species, also functions as a pheromone in others, highlighting the evolutionary adaptability of these chemical signals. mdpi.com

The following table summarizes the defensive roles of octenyl acetates and associated compounds in various heteropteran species.

| Species | Compound(s) | Defensive Role |

| Euschistus biformis | (E)-2-Octenyl acetate, (E)-2-Hexenal, (E)-2-Octenal | Repellent against praying mantis. jst.go.jpresearchgate.net |

| Dysdercus intermedius | (E)-2-Hexenyl acetate, (E)-2-Octenyl acetate | Component of defensive secretion in early adult life. annualreviews.org |

| Various Heteroptera | (E)-2-Alkenals and their acetate derivatives | General repellents and toxins against predators. jst.go.jp |

Chemosensory Mechanisms and Electrophysiological Responses to Octenyl Acetates

Electroantennogram (EAG) Studies of Octenyl Acetate (B1210297) Perception

Electroantennography (EAG) is a technique used to measure the total electrical response of an insect's antenna to an olfactory stimulus. wur.nlscispace.com It provides a valuable tool for screening the potential of various compounds to act as attractants or repellents by assessing the sensitivity of the antennal receptors. wur.nlscispace.com

Studies have shown that the antennal response of insects to octenyl acetates is often dose-dependent. For instance, in the Ethiopian fruit fly, Dacus ciliatus, EAG responses to various acetates, including octanyl acetate, were found to be concentration-dependent, with the strongest responses typically observed at doses between 100 ng and 10 μg. The optimal response for most of these compounds occurred around the 1 μg level. Similarly, research on the painted bug, Bagrada hilaris, demonstrated a dose-dependent EAG response to (E)-2-octenyl acetate. researchgate.net

Table 1: Dose-Response EAG Data for Bagrada hilaris to (E)-2-Octenyl Acetate

| Dose (µg) | Mean EAG Response (mV) ± SE (Females) | Mean EAG Response (mV) ± SE (Males) | Mean EAG Response (mV) ± SE (Nymphs) |

| 0.01 | 0.12 ± 0.03 | 0.10 ± 0.02 | 0.09 ± 0.02 |

| 0.1 | 0.25 ± 0.05 | 0.21 ± 0.04 | 0.18 ± 0.03 |

| 1 | 0.48 ± 0.07 | 0.40 ± 0.06 | 0.35 ± 0.05 |

| 10 | 0.75 ± 0.10 | 0.62 ± 0.08 | 0.55 ± 0.07 |

| 100 | 0.88 ± 0.12 | 0.75 ± 0.10 | 0.68 ± 0.09 |

Data adapted from a study on Bagrada hilaris, showing a clear increase in antennal response with increasing doses of (E)-2-octenyl acetate. researchgate.net

The electrophysiological response to octenyl acetates can vary significantly between different insect species and even between sexes of the same species. In the green capsid bug, Lygocoris pabulinus, EAG recordings revealed that males tend to be more sensitive to pheromone-type compounds, while females show greater sensitivity to plant-derived volatiles. wur.nl However, for the acetates tested, including octenyl acetate isomers, no significant difference in EAG responses was observed between male and female antennae. scispace.com

Conversely, in the Ethiopian fruit fly, Dacus ciliatus, while antennal responses to octanyl acetate were not sex-dependent, males were more sensitive to other compounds like hexanyl acetate and benzyl (B1604629) acetate. Research on the tea mosquito, Helopeltis theivora, found that females produced (E)-2-hexenyl and octenyl acetates, and (Z)-3-octenyl acetate, while both sexes produced hexyl butyrate (B1204436) and octyl acetate. researchgate.net Furthermore, in the parasitoid wasp Trissolcus japonicus, (E)-2-decenyl acetate elicited weaker but detectable antennal responses. researchgate.net These variations highlight the specialized tuning of the olfactory systems of different insect species to the chemical cues most relevant to their survival and reproduction.

Dose-Response Relationships in Insect Antennal Stimulation

Molecular Mechanisms of Odorant Recognition

The detection of 7-octenyl acetate at the molecular level begins with its interaction with specific proteins in the insect's olfactory system. Odorant-binding proteins (OBPs) are small, soluble proteins found in the sensillar lymph that are thought to solubilize and transport hydrophobic odorant molecules, like this compound, to the olfactory receptors (ORs) located on the dendritic membrane of ORNs. researchgate.net

The binding of the odorant to an OR triggers a conformational change in the receptor protein, initiating an intracellular signaling cascade. This ultimately leads to the opening of ion channels and the generation of an electrical signal. The specificity of this interaction, where a particular OR recognizes a specific odorant or a group of related odorants, is the basis of the insect's ability to discriminate between a vast array of chemical cues in its environment. While the specific ORs that recognize this compound have not been definitively identified in all species, the general mechanism of odorant recognition is conserved across many insects.

Role of Odorant Binding Proteins (OBPs) and Pheromone Binding Proteins (PBPs)

The initial step in olfactory perception involves the capture and transport of hydrophobic odorant molecules, like octenyl acetates, across the aqueous lymph of the chemosensilla to the olfactory receptors on the neuron membrane. This crucial transport is facilitated by small, soluble proteins known as Odorant Binding Proteins (OBPs) and, in the context of pheromone perception, Pheromone Binding Proteins (PBPs). epdf.pubscribd.com

OBPs and PBPs are not merely passive carriers; they play an active role in the olfactory process. They are thought to solubilize hydrophobic odorants and protect them from enzymatic degradation within the sensillar lymph. epdf.pubresearchgate.net The binding of a ligand to an OBP is a selective process, and these proteins can filter which molecules reach the receptors, thus contributing to the specificity of the olfactory system. epdf.pub Studies on various insect species have demonstrated the expression of multiple OBP and PBP genes, suggesting a combinatorial mechanism for recognizing a vast array of chemical cues. mdpi.comfrontiersin.org For instance, in the black cutworm moth, Agrotis ipsilon, different populations express the same OBPs but at varying levels, which may relate to their adaptation to different environments and pheromone blends composed of various acetate compounds. mdpi.com

The interaction between the binding protein and the odorant can be highly specific. In the silkworm moth, Bombyx mori, structural studies have shown that the PBP forms a hydrophobic binding pocket for the pheromone. oup.com A key proposed mechanism for ligand release at the receptor surface involves a pH-dependent conformational change in the OBP/PBP. epdf.pub The lower pH near the dendritic membrane is thought to trigger a change in the protein's structure, causing it to release the bound odorant molecule in close proximity to the olfactory receptor. epdf.puboup.com

Chemosensory Receptor Interaction with Octenyl Acetate Ligands

Once the octenyl acetate molecule is released by its binding protein, it interacts with chemosensory receptors, which are typically G protein-coupled receptors (GPCRs) located on the dendrites of olfactory sensory neurons. wikipedia.orggoogle.com This interaction is the primary event that transduces the chemical signal into an electrical one. The binding of a ligand to an olfactory receptor (OR) is thought to induce a conformational change in the receptor protein, initiating a signaling cascade within the neuron that leads to its depolarization and the firing of an action potential. wikipedia.orgresearchgate.net

The specificity of this interaction contributes significantly to the organism's ability to discriminate between different odors. The "docking theory" of olfaction posits that the binding is due to a range of weak, non-covalent interactions between the odorant ligand and the receptor. wikipedia.org A single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants, creating a combinatorial code that the brain interprets as a specific smell. researchgate.netbiomedres.us

Electrophysiological techniques, such as electroantennography (EAG), provide direct evidence of the sensory system's response to specific compounds. EAG recordings measure the summed potential of all responding olfactory neurons on an antenna. Studies have shown that various isomers of octenyl acetate elicit significant, dose-dependent EAG responses in a range of insect species, confirming their detection by the olfactory system. mdpi.comup.ac.zaresearchgate.net For example, in the painted bug, Bagrada hilaris, females show a particularly high sensitivity to (E)-2-octenyl acetate, which functions as a sex and aggregation pheromone. mdpi.comresearchgate.net Similarly, in the tarnished plant bug, Lygus rugulipennis, (E)-2-octenyl acetate is a component of the female-produced sex pheromone. cuni.cz

The table below summarizes electrophysiological responses to different octenyl acetate isomers in various insect species, illustrating the widespread role of these compounds as semiochemicals.

| Species | Compound | Sex/Stage | Electrophysiological Response | Reference |

| Bagrada hilaris (Painted Bug) | (E)-2-Octenyl Acetate | Female, Male, Nymph | Dose-dependent EAG response; females most sensitive. | mdpi.com |

| Phytocoris difficilis (Plant Bug) | (E)-2-Octenyl Acetate | - | Component of attractive pheromone blend. | cuni.cz |

| Geocoris punctipes (Big-eyed Bug) | (E)-2-Octenyl Acetate | Male | Attracted to female secretion containing the compound. | cuni.cz |

| Dysdercus fasciatus (Cotton Stainer) | (E)-2-Octenyl Acetate | Female | Component of female-specific secretion. | cuni.cz |

These electrophysiological and behavioral data, combined with our understanding of molecular interactions, underscore the importance of octenyl acetates as signaling molecules and highlight the intricate chemosensory mechanisms that have evolved for their detection.

Advanced Analytical Methodologies for 7 Octenyl Acetate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the molecular structure of 7-octenyl acetate (B1210297). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify its constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, making it invaluable for the characterization of 7-octenyl acetate and its isomers. news-medical.netmagritek.com NMR analysis provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. magritek.com

In the context of this compound, ¹H and ¹³C NMR spectra are used to confirm the carbon skeleton and the position of the acetate group and the terminal double bond. Each unique proton and carbon atom in the molecule produces a distinct signal in the spectrum, and the characteristics of these signals (chemical shift, integration, and splitting pattern) allow for unambiguous structural assignment. magritek.com This technique is particularly crucial for distinguishing between structural isomers, which have the same molecular formula but different atomic arrangements. magritek.com For instance, NMR could easily differentiate this compound from its isomer, 1-octen-3-yl acetate, by the distinct signal patterns arising from the different placement of the acetate functional group. Furthermore, specialized NMR experiments and solvent choices can help differentiate between geometric (cis/trans) isomers if applicable in related or derivatized compounds. acs.org

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents hypothetical data based on established chemical shift principles for illustrative purposes.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |

|---|---|---|---|---|

| H on C8 (CH₂) | 4.05 | Triplet | 2H | Protons adjacent to the ester oxygen, deshielded. |

| H on C2 (=CH₂) | 4.90 - 5.10 | Multiplet | 2H | Vinylic protons of the terminal double bond. |

| H on C1 (=CH) | 5.75 - 5.85 | Multiplet | 1H | Vinylic proton of the terminal double bond. |

| H on C3 (CH₂) | 2.05 | Quartet | 2H | Allylic protons, adjacent to the double bond. |

| H on C7 (CH₂) | 1.62 | Multiplet | 2H | Protons adjacent to the CH₂ attached to the ester. |

| H on C4, C5, C6 (CH₂) | 1.30 - 1.45 | Multiplet | 6H | Methylene (B1212753) protons in the alkyl chain. |

Infrared (IR) spectroscopy is a rapid and effective method used to identify the functional groups present in a molecule. webassign.netbellevuecollege.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers corresponds to particular functional groups, acting as a molecular "fingerprint." webassign.net

For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of the ester group is confirmed by two strong characteristic absorptions:

A strong, sharp peak corresponding to the carbonyl (C=O) bond stretch, typically found in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com

Strong absorptions in the 1300-1000 cm⁻¹ region, which are characteristic of the C-O bond stretches within the ester group. orgchemboulder.com

The terminal alkene group also produces distinct signals:

A medium intensity C=C stretching vibration, which appears in the 1680-1640 cm⁻¹ region. libretexts.org

Absorptions from the =C-H stretching of the vinyl group, typically seen around 3080 cm⁻¹. libretexts.org

C-H bonds of the alkane portion of the molecule show strong absorptions between 2850 and 2960 cm⁻¹. libretexts.org

These specific absorption bands collectively confirm the presence of both the ester and terminal alkene functionalities, verifying the identity of this compound. tcichemicals.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Alkene | =C-H Stretch | ~3080 | Medium |

| Alkene | C=C Stretch | 1680 - 1640 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile and biologically active compound like this compound, various chromatographic methods are essential for its isolation, identification, and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical method for the study of volatile compounds like this compound. This hybrid technique combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. It is routinely used to confirm the identity of this compound and to assess its purity with high accuracy. tcichemicals.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas then sweeps the sample through a long, thin column. Compounds within the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound, such as this compound, exits the GC column, it enters the mass spectrometer. There, it is bombarded with electrons, causing it to ionize and break apart into charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio, producing a unique mass spectrum. This spectrum serves as a chemical fingerprint, which can be compared against spectral libraries for positive identification. nih.gov The purity of a this compound sample is determined from the gas chromatogram by comparing the area of the peak corresponding to this compound to the total area of all peaks present. tcichemicals.com

Table 3: Illustrative GC-MS Analysis Data for a this compound Sample

| Retention Time (min) | Peak Area (%) | Compound Identification | Method of Confirmation |

|---|---|---|---|

| 10.2 | 0.8 | Impurity A | Mass Spectrum Library Match |

| 11.5 | 98.5 | This compound | Mass Spectrum Library Match & Authentic Standard |

When investigating the biological role of this compound, particularly as a potential pheromone or kairomone, Gas Chromatography-Electroantennogram Detection (GC-EAD) is an indispensable bioassay. ockenfels-syntech.comgre.ac.uk This technique uniquely couples the separation power of a gas chromatograph with the olfactory system of an insect, typically an antenna, which serves as a highly sensitive and selective biological detector. wur.nl

In a GC-EAD setup, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector, FID), which generates a standard chromatogram. The other stream is passed over an insect's antenna, which is connected to electrodes that measure electrical potential changes. gre.ac.uk When a compound that the insect can smell elutes from the column and passes over the antenna, it triggers a depolarization of olfactory neurons, resulting in a measurable voltage change known as an electroantennogram (EAG) signal. ockenfels-syntech.com By comparing the timing of the EAG signals with the peaks on the FID chromatogram, researchers can pinpoint exactly which compounds in a complex mixture are biologically active. researchgate.net This allows for the rapid screening of natural extracts to identify compounds like this compound that elicit an olfactory response in a target insect species. wur.nl

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful separation technique used to analyze a wide range of compounds. openaccessjournals.com While gas chromatography is the preferred method for a volatile substance like this compound itself, HPLC is exceptionally useful for the analysis of related, less volatile, or thermally unstable compounds. This can include precursors used in its synthesis, potential degradation products, or more complex derivatives. researchgate.net

HPLC operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). openaccessjournals.com Each component in the mixture interacts differently with the stationary phase, causing them to separate as they flow through the column at different rates. HPLC is frequently used in a reverse-phase (RP-HPLC) format, which is ideal for separating non-polar to moderately polar compounds. pensoft.net For example, HPLC could be employed to:

Assess the purity of a non-volatile starting material used in the synthesis of this compound.

Separate and quantify non-volatile byproducts from the reaction mixture.

Analyze potential degradation products that may be more polar and less volatile than the parent ester.

Determine physicochemical properties, such as lipophilicity, for a series of structurally related acetate esters. pensoft.net

Table 5: Hypothetical HPLC Analysis for Purity of a Precursor to this compound

| Retention Time (min) | Peak Area (%) | Compound Identity | Analysis Goal |

|---|---|---|---|

| 4.5 | 1.2 | Unknown Impurity | Purity Assessment |

| 6.8 | 98.2 | Precursor X (e.g., 7-octen-1-ol) | Quantify Starting Material |

Table 6: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Octen-3-yl Acetate |

| di(7-octenyl) carbonate |

| Linalool |

| Linalyl acetate |

| Hexanal |

| (E)-2-heptenal |

| Octanal |

| Benzaldehyde |

| Benzyl (B1604629) alcohol |

| 2-phenylethanol |

| Phenylacetaldehyde |

| Ethyl Acetate |

| Ethyl benzoate |

| Cyclohexanone |

| Methyl benzoate |

| Cyclohexanol |

| Ethyl acetoacetate |

| o-xylene |

| Octane |

| Zopfinol |

| 7-O-acetylmultiplolide A |

| 8-O-acetylmultiplolide A |

| Sordarin |

| Sordarin B |

| Hypoxysordarin |

| Famphur |

| Isazophos |

| Combretastatin CA-4 |

| Polyethylene |

| Polypropylene |

| Polyepsilon caprolactone |

| Polyvinyl acetate |

| Acetonitrile |

| Methanol |

| Helium |

| Nitrogen |

| Carbon Dioxide |

Gas Chromatography-Electroantennogram Detection (GC-EAD) for Biologically Active Fraction Analysis

Sample Preparation and Extraction Methods for Biological Matrixes

The analysis of this compound from biological sources requires meticulous sample preparation to ensure the integrity and accurate quantification of this volatile compound. The choice of extraction method is critical and depends on the nature of the biological matrix, whether it be insect scent glands, plant tissues, or other natural sources.

Isolation of Volatile Compounds from Scent Glands and Natural Sources

The isolation of volatile compounds like this compound from natural sources, particularly the minute scent glands of insects, is a challenging step in chemical ecology research. The primary goal is to obtain a representative sample of the volatile profile without introducing contaminants or causing the degradation of target analytes.

One of the most common methods involves the direct extraction of dissected glands using an organic solvent. plos.orgscielo.br Thoraxes or specific glands, such as the metathoracic scent glands in Heteroptera or the Dufour's gland in ants, are carefully dissected under a microscope. plos.orgscielo.brnih.gov The dissected tissues are then immersed in a small volume of a high-purity solvent, typically a non-polar or moderately polar solvent like hexane (B92381) or pentane, to extract the lipophilic compounds. antwiki.org This technique is effective for obtaining a comprehensive profile of the glandular contents. For instance, in the analysis of mirid bug pheromones, dissected thoraxes containing the metathoracic scent glands were placed individually in conical glass vials with a suitable solvent to extract compounds including various butyrates and acetates. plos.org

Another approach is the direct introduction of the intact gland into a gas chromatograph's injector port. wur.nl This solventless technique involves heating the gland in the GC inlet, which causes the volatile compounds to evaporate and be trapped on the analytical column. wur.nl This minimizes solvent-related interference and potential loss of highly volatile components.

For plant-based sources, solvent extraction is also widely employed. Methods can range from using pentane, hexane, or dichloromethane (B109758) to extract volatiles from citrus peels. researchgate.netnih.gov The choice of solvent is crucial as it influences the types and quantities of compounds extracted. nih.gov More advanced methods like simultaneous distillation and extraction (SDE), microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE) have also been utilized for extracting volatile organic compounds (VOCs) from plant materials. researchgate.netnih.gov

The following table summarizes common conventional methods for isolating volatile compounds from biological matrices.

| Extraction Method | Target Matrix | Typical Solvents/Procedure | Key Features |

| Solvent Extraction | Insect Scent Glands (e.g., Metathoracic, Dufour's) plos.orgscielo.brantwiki.org | Glands are dissected and immersed in a small volume of hexane or pentane. antwiki.org | Provides a comprehensive profile of glandular contents; risk of extracting non-volatile materials. nih.gov |

| Solvent Extraction | Plant Tissues (e.g., peels, leaves) researchgate.netnih.gov | Tissues are macerated and extracted with solvents like pentane, hexane, or dichloromethane. nih.gov | Effective for a broad range of compounds; solvent choice dictates extract composition. nih.gov |

| Direct GC Injection | Insect Pheromone Glands wur.nl | Intact, dissected gland is placed directly into the heated GC injector. | Solventless method, reduces contamination and loss of highly volatile compounds. wur.nl |

| Simultaneous Distillation-Extraction (SDE) | Plant Materials researchgate.netnih.gov | Simultaneous distillation of water with the sample and extraction of volatiles with an organic solvent. | Efficient for isolating volatiles from aqueous samples. |

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) has become a preferred method for the analysis of volatile and semi-volatile compounds from various matrices due to its simplicity, speed, and solvent-free nature. mdpi.comresearchgate.net The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, where analytes adsorb onto the coating. Subsequently, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. mdpi.com

SPME is particularly well-suited for analyzing volatiles from biological systems in vitro and in vivo. researchgate.netnih.gov In the context of this compound research, SPME is used to sample the headspace of plants or to directly sample emissions from living insects, providing a snapshot of the released volatiles without harming the organism. researchgate.netresearchgate.net

The selection of the fiber coating is a critical parameter that influences the efficiency and selectivity of the extraction. core.ac.uk Common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), and polyacrylate (PA). For a broad range of volatiles, including esters like acetates, combination fibers such as DVB/CAR/PDMS are often employed due to their ability to adsorb compounds with diverse polarities and molecular weights. core.ac.uk For example, a DVB/CAR/PDMS fiber was found to provide the highest extraction efficiency for a wide range of volatile compounds from apples when optimizing SPME parameters. core.ac.uk

Optimization of extraction parameters such as time and temperature is crucial for achieving reproducible and sensitive results. Studies on fruit volatiles have shown that extraction temperatures around 40-50°C and extraction times of 30-45 minutes are often optimal for capturing a representative profile of esters, alcohols, and terpenes. mdpi.comcore.ac.uk

The table below outlines typical parameters for SPME applications in the analysis of volatile compounds from biological sources.

| Parameter | Typical Setting/Phase | Rationale/Significance |

| SPME Fiber Coating | 50/30 µm DVB/CAR/PDMS mdpi.comcore.ac.uk | A combination fiber that effectively extracts a wide range of volatiles with varying polarities and molecular weights. |

| 100 µm PDMS mdpi.com | Suitable for non-polar analytes. | |

| Extraction Mode | Headspace (HS-SPME) core.ac.ukembrapa.br | Minimizes matrix effects from non-volatile components; ideal for solid and liquid samples. |

| Direct Immersion | Used for liquid samples, providing higher concentration of less volatile analytes. | |

| Extraction Temperature | 40 - 60 °C mdpi.comcore.ac.uk | Balances analyte volatility with the risk of thermal degradation or artifact formation. |

| Extraction Time | 30 - 60 minutes mdpi.comcore.ac.uk | Sufficient time to allow analytes to reach equilibrium or near-equilibrium with the fiber coating. |

| Desorption | 230 - 250 °C for 1-5 minutes mdpi.comcore.ac.uk | Ensures complete transfer of analytes from the SPME fiber to the GC column. |

Isotopic Labeling and Tracing in Biosynthesis Studies

Understanding the biosynthetic pathways leading to the formation of this compound is fundamental for its potential biotechnological production. Isotopic labeling is a powerful technique used to elucidate these metabolic routes. chemicke-listy.czbeilstein-journals.org The method involves introducing a precursor molecule enriched with a stable or radioactive isotope into an organism or a biological system. chemicke-listy.cz The fate of the label is then traced through the metabolic network to identify the intermediates and final products, thereby mapping the biosynthetic pathway.

For many insect pheromones, including acetate esters, the biosynthetic pathways are often derived from fatty acid metabolism. researchgate.net The common building block for fatty acid synthesis is acetyl-CoA. Therefore, isotopically labeled acetate is a frequently used tracer in these studies. nih.govnih.gov By feeding an organism with, for example, [1-¹³C]acetate or [1,2-¹³C₂]acetate, researchers can track the incorporation of the ¹³C label into the final pheromone molecule. beilstein-journals.orgnih.gov

The analysis of the labeled products is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. chemicke-listy.czbeilstein-journals.org Mass spectrometry can reveal the mass shift corresponding to the number of incorporated isotopes, while NMR, particularly ¹³C-NMR, can pinpoint the exact position of the label within the molecule's carbon skeleton. beilstein-journals.org This positional information is crucial for distinguishing between different potential biosynthetic pathways. For instance, the pattern of ¹³C incorporation from labeled acetate can confirm a polyketide synthase (PKS) or fatty acid synthase (FAS) assembly line. beilstein-journals.org

In the biosynthesis of fatty acid-derived pheromones, labeled acetate is converted to acetyl-CoA, which serves as the primer unit and extender units (via malonyl-CoA) for the growing acyl chain. nih.gov Subsequent enzymatic modifications, such as desaturation, chain-shortening, reduction to an alcohol, and finally esterification with acetyl-CoA, would lead to the final acetate ester. Tracing the label through these steps confirms the sequence of the pathway. For example, studies on moth sex pheromones have successfully used labeled precursors to delineate the roles of specific desaturases, reductases, and acetyltransferases. researchgate.net While specific isotopic labeling studies on this compound are not widely documented, the principles derived from research on other acetate-containing insect pheromones provide a clear framework for how such an investigation would be conducted.

The following table details common isotopes used in biosynthetic studies and their applications.

| Isotope | Labeled Precursor Example | Analytical Method | Information Gained |

| ¹³C | [1-¹³C]acetate, [2-¹³C]acetate, [U-¹³C]glucose beilstein-journals.orgnih.gov | Mass Spectrometry (MS), ¹³C-NMR Spectroscopy | Determines the carbon backbone of the molecule, identifies precursor units (e.g., intact acetate units), and maps the assembly sequence. beilstein-journals.org |

| ²H (Deuterium) | [²H₃]acetate, Deuterated fatty acids | Mass Spectrometry (MS), ²H-NMR Spectroscopy | Traces the fate of hydrogen atoms, investigates reduction/oxidation steps, and can be used to probe reaction mechanisms. chemicke-listy.cz |

| ¹⁸O | ¹⁸O₂, H₂¹⁸O | Mass Spectrometry (MS) | Elucidates the origin of oxygen atoms in functional groups (e.g., hydroxyl, ester), identifying the involvement of specific oxygenases or hydrolases. chemicke-listy.czbeilstein-journals.org |

| ¹⁴C (Radioisotope) | [¹⁴C]acetate | Radio-GC, Radio-HPLC, Scintillation counting | A highly sensitive method for tracing metabolic pathways and quantifying the incorporation of precursors into products. chemicke-listy.cz |

Future Research Directions and Potential Applications in Non Human Pest Management

Development of Next-Generation Semiochemicals for Insect Control

The creation of advanced, behavior-modifying chemical tools is a key area of future research. This involves refining our use of 7-octenyl acetate (B1210297) from a single-component lure to a part of more complex and targeted semiochemical blends.

Precision Pheromone Blends for Species-Specific Manipulation

Future research is focused on identifying and optimizing multi-component pheromone blends that incorporate 7-octenyl acetate to achieve highly specific and enhanced attraction of target pests. While (E)-2-octenyl acetate alone can elicit responses, its efficacy is often magnified when combined with other compounds, including host plant volatiles or other insect-produced semiochemicals. mdpi.comnih.gov For instance, in the bagrada bug, Bagrada hilaris, nymphs were significantly more attracted to (E)-2-octenyl acetate when it was presented with volatiles from a host plant, suggesting a synergistic effect that could be exploited in lure development. mdpi.comnih.gov

Similarly, for the mirid bug Phytocoris californicus, the sex pheromone is a specific 2:1 blend of hexyl acetate and (E)-2-octenyl acetate, which is highly specific to adult males. scialert.net Research into the rice bug Leptocorisa chinensis found that a 5:1 mixture of 2-(E)-octenyl acetate and octanol (B41247) was highly attractive to males. scialert.net

The development of these precision blends requires detailed investigation into the specific ratios and combinations of compounds that are most effective for a target species, which can lead to more efficient mass trapping and mating disruption programs. diva-portal.org

Table 1: Examples of Pheromone and Semiochemical Blends Containing Octenyl Acetate

| Target Insect Species | Blend Components | Observed Function |

| Bagrada hilaris (Bagrada Bug) | (E)-2-Octenyl Acetate + Host Plant Volatiles | Attraction of nymphs. mdpi.comnih.gov |

| Phytocoris californicus (Mirid Bug) | Hexyl Acetate and (E)-2-Octenyl Acetate (2:1 ratio) | Sex- and species-specific attraction of males. scialert.net |

| Leptocorisa chinensis (Rice Bug) | 2-(E)-Octenyl Acetate and Octanol (5:1 ratio) | Attraction of males. scialert.net |

| Nezara viridula (Southern Green Stink Bug) | (E)-2-Octenyl Acetate, 4-oxo-(E)-2-hexenal, (E)-2-hexenyl acetate | Aggregation pheromone for nymphs. embrapa.bracs.org |

Allomone-Based Repellents and Deterrents

Beyond its role as an attractant, this compound is part of the defensive secretions of several stink bug species, such as Dichelops melacanthus, where it functions as an allomone to repel predators. scielo.brunitedlifejournals.in The aldehydes and esters in these secretions are strongly scented and act as irritants, providing a clear warning signal. scielo.br

Future research aims to harness these repellent properties. For example, a 5:1 mixture of 2-(E)-octenyl acetate and octanol has been identified as a repellent allomone for pests like the rice stem borer and leaf folder. researchgate.net The development of allomone-based products could provide farmers with tools to protect crops by deterring pests from feeding and settling, offering a non-lethal control method. Further studies will focus on optimizing these blends for maximum repellency and developing effective field delivery systems.

Advanced Understanding of Octenyl Acetate Biosynthesis and Regulation

A deeper understanding of how insects produce this compound is crucial for developing novel control strategies. Pheromones derived from fatty acids, such as acetate esters, are synthesized through complex biochemical pathways. nih.gov In many insects, particularly moths, these pathways involve a series of enzymes including desaturases and fatty acyl reductases (FARs) that modify fatty acid precursors. nih.govscienceopen.com

Future research will focus on identifying the specific enzymes and genes responsible for the production of this compound in key pest species. For example, studies in Spodoptera moths have shown that different FARs are specialized for producing C14 or C16 chain-length alcohols, which are then converted to acetate esters. scienceopen.com Pinpointing the analogous enzymes in bugs that produce octenyl acetate could lead to several innovative applications. Gene-silencing technologies could be developed to disrupt pheromone production, thereby interfering with mating. Alternatively, understanding the regulatory mechanisms could allow for the manipulation of pheromone release in pest populations, disrupting their natural communication systems. scienceopen.com

Elucidation of Novel Chemosensory Receptor Interactions

The perception of this compound by insects is mediated by specific chemosensory receptors on their antennae. wur.nl The field of chemical ecology is advancing toward a molecular-level understanding of how semiochemicals bind to these receptors to trigger a behavioral response. nih.gov Sensation begins when an odorant molecule activates a cell surface sensory receptor, often a G protein-coupled receptor (GPCR), which initiates a neural signal. nih.gov

Electrophysiological studies, such as electroantennography (EAG), have confirmed that the antennae of various insects, including the bagrada bug (B. hilaris) and the Ethiopian fruit fly (Dacus ciliatus), respond to different isomers of octenyl acetate. mdpi.com In B. hilaris, the antennae of females, males, and nymphs all show dose-dependent responses to (E)-2-octenyl acetate, though with differing sensitivities. mdpi.comresearchgate.net This indicates the presence of specific receptors tuned to this compound.

Future research aims to identify and characterize the specific odorant receptors (ORs) that detect this compound. Molecular docking studies can predict how the acetate binds to these receptors, and site-directed mutagenesis can identify the key amino acid residues involved in this interaction. nih.gov Understanding these receptor-ligand interactions at a molecular level could enable the design of novel, highly specific agonists or antagonists. These new molecules could either block the insect's ability to detect its natural pheromone or create a "super-stimulus" for more effective trapping, providing a new generation of pest management tools. nih.gov

Table 2: Electrophysiological Responses to Octenyl Acetate in Select Insects

| Insect Species | Compound Tested | Responding Life Stage/Sex | Technique | Finding |

| Bagrada hilaris | (E)-2-Octenyl Acetate | Females, Males, Nymphs | EAG | Dose-dependent antennal response observed in all tested groups, with females showing highest sensitivity. mdpi.comresearchgate.net |

| Dacus ciliatus | (Z)-3-Octenyl Acetate | Females, Males | GC-EAD | Consistently elicited electrophysiological responses from the antennae of both sexes. |

| Lygocoris pabulinus | (E)-2-Octenyl Acetate | Females, Males | EAG | Elicited EAG responses, though potentially influenced by impurities in the tested solution. wur.nl |

Integration of Octenyl Acetate Research into Integrated Pest Management (IPM) Strategies

The ultimate goal of research into this compound is its successful integration into broader Integrated Pest Management (IPM) programs. fao.orginrae.fr IPM is a knowledge-intensive approach that combines multiple control tactics—including biological, cultural, physical, and chemical methods—to manage pests in a way that is economically justified and minimizes risks to human health and the environment. fao.orgwur.nlmdpi.com

Semiochemicals like this compound are ideal components for IPM because they are species-specific, effective at low doses, and environmentally benign. csic.es Future IPM strategies will incorporate this compound in several ways:

Monitoring and Early Detection: Traps baited with this compound blends can be used for early detection and monitoring of pest populations. diva-portal.orgwur.nl This allows for timely intervention and helps determine if pest numbers have reached a threshold that justifies control measures. wur.nl

Mass Trapping: Deploying a high density of pheromone-baited traps can remove a significant number of pests from a population, directly reducing crop damage. diva-portal.org Field trials with B. hilaris showed that traps baited with (E)-2-octenyl acetate successfully captured bugs, demonstrating its potential for this application. mdpi.comresearchgate.net

Mating Disruption: Saturating an area with a synthetic pheromone like this compound can confuse insects and prevent them from locating mates, thereby reducing reproduction. diva-portal.org This tactic is most successful over large, isolated areas with low initial pest populations. diva-portal.org

Push-Pull Strategies: This advanced strategy would combine allomone-based repellents (the "push") with pheromone-baited traps (the "pull"). Crops could be protected with repellent blends containing this compound, while traps placed at the field's perimeter lure the repelled pests away from the valuable crop.

The successful implementation of these strategies depends on continued research to optimize lures and delivery systems and to educate farmers on how to best integrate these tools with other IPM practices like crop rotation, biological control, and judicious use of pesticides. fao.orgwur.nl

Q & A

Q. How can contradictory data on the compound’s bioactivity be reconciled in interdisciplinary studies?

- Answer : Perform meta-analysis of published datasets, assessing variables like cell line specificity, concentration ranges, and assay protocols. Use machine learning (e.g., random forest models) to identify confounding factors. Replicate key experiments under standardized conditions and publish raw data for community validation .

Methodological Notes

- Data Presentation : Tabulate physicochemical properties (e.g., logP, boiling point) and spectral peaks for reproducibility .

- Experimental Reproducibility : Document catalyst concentrations, solvent grades, and instrument calibration details .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.